3-(1,3-Dioxolan-2-IL)benzofenona

Descripción general

Descripción

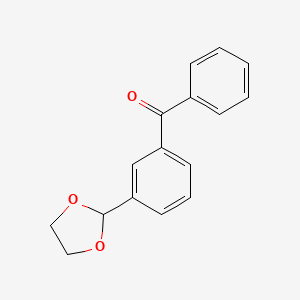

3-(1,3-Dioxolan-2-YL)benzophenone is a versatile chemical compound known for its unique structural properties. It consists of a benzophenone moiety attached to a 1,3-dioxolane ring. This compound is utilized in various scientific research fields due to its stability and reactivity.

Aplicaciones Científicas De Investigación

3-(1,3-Dioxolan-2-YL)benzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-YL)benzophenone can be synthesized through several methods. One common route involves the reaction of 2-(3-bromophenyl)-1,3-dioxolane with N-methoxy-N-methylbenzamide . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3-(1,3-Dioxolan-2-YL)benzophenone often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzophenone moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It can also participate in photochemical reactions, forming reactive intermediates that can further react to produce desired products .

Comparación Con Compuestos Similares

Similar Compounds

3-cyano-3’-(1,3-dioxolan-2-yl)benzophenone: Similar structure with a cyano group, used in similar applications.

1,3-Dioxanes: Compounds with a similar dioxolane ring but different substituents, used as protecting groups and in organic synthesis.

Uniqueness

3-(1,3-Dioxolan-2-YL)benzophenone is unique due to its specific combination of the benzophenone and dioxolane moieties, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both protection and reactivity .

Actividad Biológica

3-(1,3-Dioxolan-2-YL)benzophenone is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the dioxolane ring in its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-(1,3-Dioxolan-2-YL)benzophenone is C15H12O3. The compound features a benzophenone core linked to a 1,3-dioxolane moiety, which may contribute to its biological activity.

Synthesis

Several synthetic methods have been explored for the preparation of 3-(1,3-Dioxolan-2-YL)benzophenone. A typical synthesis involves the reaction of benzophenone with ethylene glycol in the presence of an acid catalyst under reflux conditions. This method allows for the formation of the dioxolane ring efficiently.

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(1,3-Dioxolan-2-YL)benzophenone have demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against these microbial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-(1,3-Dioxolan-2-YL)benzophenone | 625-1250 | Staphylococcus aureus |

| Similar Dioxolane Derivative | 500 | Escherichia coli |

| Similar Dioxolane Derivative | 250 | Candida albicans |

Anticancer Activity

In addition to antimicrobial properties, compounds with a dioxolane structure have been investigated for their anticancer potential. A study reported that certain dioxolanes exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the dioxolane ring can enhance biological activity.

The mechanism by which 3-(1,3-Dioxolan-2-YL)benzophenone exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes or receptors, blocking their activity and disrupting cellular processes.

- Interference with Cell Membrane Integrity : Antimicrobial action might be mediated through disruption of microbial cell membranes.

Case Studies

- Antimicrobial Study : A series of dioxolane derivatives were evaluated for their antibacterial and antifungal activities. Results indicated that most compounds showed excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus and S. epidermidis .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives of benzophenone with dioxolane substituents exhibited cytotoxicity comparable to known anticancer agents .

Propiedades

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPRGYBCSLSUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441141 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-46-7 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.